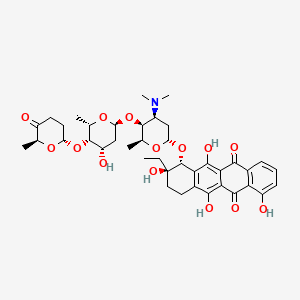
4''-Dehydrorhodomycin-Y
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’'-Dehydrorhodomycin-Y involves the fermentation of the mutant strain KE303 of Streptomyces galilaeus MA144-M1t. The specific conditions for the fermentation process, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound.
Industrial Production Methods: The industrial production of 4’'-Dehydrorhodomycin-Y follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound .
化学反応の分析
Types of Reactions: 4’'-Dehydrorhodomycin-Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize 4’'-Dehydrorhodomycin-Y.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the molecule, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学的研究の応用
4’'-Dehydrorhodomycin-Y has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and to develop new synthetic methodologies.
Biology: The compound’s activity against gram-positive bacteria makes it a valuable tool for studying bacterial resistance and developing new antibacterial agents.
Medicine: Its anti-tumor properties are being explored for potential use in cancer therapy. Research is ongoing to understand its mechanism of action and to develop derivatives with enhanced efficacy and reduced toxicity.
Industry: The compound’s unique chemical structure and biological activity make it a candidate for various industrial applications, including the development of new antibiotics and anti-cancer drugs.
作用機序
The mechanism of action of 4’'-Dehydrorhodomycin-Y involves its interaction with bacterial cell walls and DNA. The compound inhibits the synthesis of essential cell wall components, leading to cell lysis and death. Additionally, it intercalates into DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity .
類似化合物との比較
- Rhodomycin A
- Rhodomycin B
- 4-Methoxy-E-Rhodomycin T
Comparison: 4’‘-Dehydrorhodomycin-Y is unique among its analogs due to its specific structural modifications, which confer enhanced biological activity. For instance, compared to Rhodomycin A and B, 4’‘-Dehydrorhodomycin-Y has a dehydro group at the 4’’ position, which is believed to contribute to its increased potency against gram-positive bacteria and its anti-tumor properties .
特性
CAS番号 |
76264-96-5 |
|---|---|
分子式 |
C40H51NO14 |
分子量 |
769.8 g/mol |
IUPAC名 |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22,25-28,37-39,43-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
InChIキー |
ZGHABFLNDHDLAM-DLFRUNNTSA-N |
異性体SMILES |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CCC(=O)[C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
正規SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


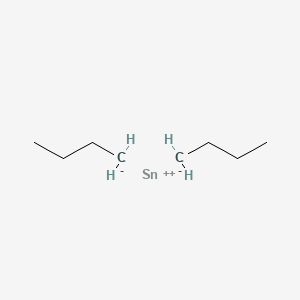
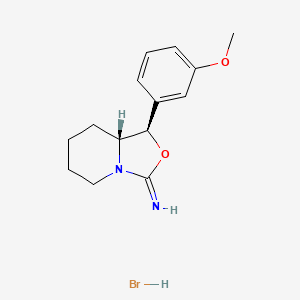
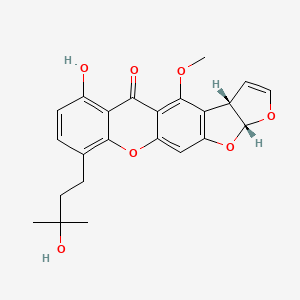

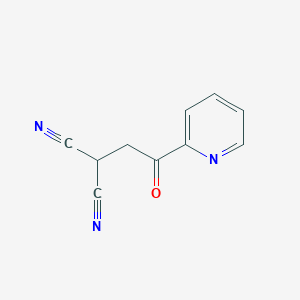
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)

![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
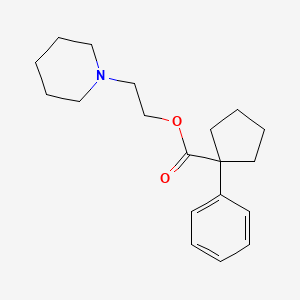

![4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B14169129.png)
